

Formation of ethyl hydroperoxide in atmospheric chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl hydroperoxide*

Cat. No.: *B1197342*

[Get Quote](#)

An In-depth Technical Guide on the Formation of **Ethyl Hydroperoxide** in Atmospheric Chemistry

Introduction

Ethyl hydroperoxide (C_2H_5OOH), a significant organic hydroperoxide, plays a crucial role in atmospheric chemistry. As a key reactive oxygen species, it serves as an important intermediate and a "radical reservoir," influencing oxidative processes in the troposphere.^{[1][2]} Its formation is intricately linked to the oxidation of volatile organic compounds (VOCs), particularly ethane, the second most abundant hydrocarbon in the atmosphere. Understanding the formation pathways of **ethyl hydroperoxide** is essential for accurately modeling tropospheric chemistry, including the cycling of HO_x radicals ($OH + HO_2$) and the formation of secondary organic aerosols (SOA). This guide provides a detailed overview of the core formation mechanisms, relevant kinetic data, and experimental methodologies for its study.

Core Formation Pathways

The atmospheric formation of **ethyl hydroperoxide** is dominated by gas-phase radical-radical reactions, with contributions from heterogeneous and photochemical processes.

Primary Gas-Phase Formation: The $C_2H_5O_2 + HO_2$ Reaction

The principal pathway for the formation of **ethyl hydroperoxide** in the atmosphere is the bimolecular reaction between the ethyl peroxy radical ($C_2H_5O_2$) and the hydroperoxyl radical (HO_2).^[1] This reaction is a significant sink for peroxy radicals in low- NO_x environments, such as remote and rural areas.

The overall reaction is: $C_2H_5O_2 + HO_2 \rightarrow C_2H_5OOH + O_2$

This reaction channel is believed to proceed with a yield approaching 100%, making it a highly efficient route to **ethyl hydroperoxide** formation.^{[1][3]} The process begins with the oxidation of ethane (C_2H_6), primarily by the hydroxyl radical (OH), to form an ethyl radical (C_2H_5). This is followed by the rapid addition of molecular oxygen to create the ethyl peroxy radical.

- Step 1: Ethane Oxidation: $C_2H_6 + OH \rightarrow C_2H_5 + H_2O$
- Step 2: Ethyl Peroxy Radical Formation: $C_2H_5 + O_2 \rightarrow C_2H_5O_2$
- Step 3: **Ethyl Hydroperoxide** Formation: $C_2H_5O_2 + HO_2 \rightarrow C_2H_5OOH + O_2$

```
// Nodes Ethane [label="Ethane (C2H6)", fillcolor="#FFFFFF", fontcolor="#202124"];  
EthylRadical [label="Ethyl Radical (C2H5)", fillcolor="#FFFFFF", fontcolor="#202124"];  
EthylPeroxy [label="Ethyl Peroxy Radical (C2H5O2)", fillcolor="#FFFFFF",  
fontcolor="#202124"]; EHP [label="Ethyl Hydroperoxide (C2H5OOH)", fillcolor="#4285F4",  
fontcolor="#FFFFFF", shape=Mdiamond];  
  
// Reactant Nodes OH [label="OH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
O2_1 [label="O2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HO2  
[label="HO2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];  
  
// Edges OH -> EthylRadical [style=invis]; Ethane -> EthylRadical [label="+ OH\n- H2O"]; O2_1  
-> EthylPeroxy [style=invis]; EthylRadical -> EthylPeroxy [label="+ O2"]; HO2 -> EHP  
[style=invis]; EthylPeroxy -> EHP [label="+ HO2\n- O2"]; } } Caption: Primary gas-phase  
formation pathway of Ethyl Hydroperoxide.
```

Competing Reactions of the Ethyl Peroxy Radical

The fate of the ethyl peroxy radical, and thus the efficiency of **ethyl hydroperoxide** formation, depends on the chemical environment.^[4] In polluted, high- NO_x atmospheres, its reaction with

nitric oxide (NO) dominates. Other significant loss pathways include self-reaction and cross-reactions with other peroxy radicals.

- Reaction with NO: $\text{C}_2\text{H}_5\text{O}_2 + \text{NO} \rightarrow \text{C}_2\text{H}_5\text{O} + \text{NO}_2$
- Self-Reaction: $\text{C}_2\text{H}_5\text{O}_2 + \text{C}_2\text{H}_5\text{O}_2 \rightarrow \text{Products}$ (e.g., $2\text{C}_2\text{H}_5\text{O} + \text{O}_2$, $\text{C}_2\text{H}_5\text{OH} + \text{CH}_3\text{CHO} + \text{O}_2$)
[\[5\]](#)[\[6\]](#)
- Cross-Reaction with CH_3O_2 : $\text{C}_2\text{H}_5\text{O}_2 + \text{CH}_3\text{O}_2 \rightarrow \text{Products}$ (e.g., $\text{C}_2\text{H}_5\text{O} + \text{CH}_3\text{O} + \text{O}_2$)[\[7\]](#)

```
// Central Node C2H5O2 [label="Ethyl Peroxy Radical\n(C2H5O2)", fillcolor="#FFFFFF",  
fontcolor="#202124", shape=octagon];
```

```
// Reactant Nodes HO2 [label="HO2", fillcolor="#FBBC05", fontcolor="#202124"]; NO  
[label="NO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RO2 [label="Other RO2\n(e.g.,  
CH3O2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Self [label="C2H5O2 (Self)",  
fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

```
// Product Nodes EHP [label="Ethyl Hydroperoxide\n(C2H5OOH)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Alkoxy [label="Ethoxy Radical\n(C2H5O)", fillcolor="#FFFFFF",  
fontcolor="#202124"]; Stable [label="Stable Products\n(e.g., C2H5OH, CH3CHO)",  
fillcolor="#FFFFFF", fontcolor="#202124"];
```

```
// Edges C2H5O2 -> EHP [label=" Low NOx", color="#4285F4", fontcolor="#4285F4"]; HO2 ->  
EHP [style=invis];
```

```
C2H5O2 -> Alkoxy [label=" High NOx", color="#EA4335", fontcolor="#EA4335"]; NO -> Alkoxy  
[style=invis];
```

```
C2H5O2 -> Alkoxy [label=" Cross/Self-Rxn", color="#34A853", fontcolor="#34A853"]; RO2 ->  
Alkoxy [style=invis];
```

```
C2H5O2 -> Stable [label=" Self-Rxn", color="#5F6368", fontcolor="#5F6368"]; Self -> Stable  
[style=invis]; } } Caption: Competing fates of the Ethyl Peroxy Radical (C2H5O2).
```

Other Formation Pathways

While the $\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2$ reaction is dominant, other pathways contribute to the atmospheric budget of **ethyl hydroperoxide**:

- Ozonolysis of Alkenes: The reaction of ozone with certain alkenes can produce stabilized Criegee intermediates (SCIs), which subsequently react with water to form hydroperoxides. [\[1\]](#)[\[8\]](#)
- Photocatalytic Oxidation of Ethane: **Ethyl hydroperoxide** can be formed via the photocatalytic oxidation of ethane on surfaces, a process that may be relevant on atmospheric aerosols.[\[9\]](#) Impressive yields have been achieved experimentally under visible light irradiation.[\[1\]](#)[\[10\]](#) The reaction is: $\text{CH}_3\text{CH}_3 + \text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OOH}$.[\[9\]](#)
- Combustion: **Ethyl hydroperoxide** is an intermediate product formed in the flame of burning alkanes.[\[2\]](#)[\[9\]](#)

Quantitative Data

The kinetics of the reactions governing the formation of **ethyl hydroperoxide** have been the subject of numerous laboratory studies. The rate constants and branching ratios are critical inputs for atmospheric models.

Table 1: Key Reactions and Rate Constants

Reaction ID	Reaction Equation	Rate Constant (k) at 298 K (cm ³ molecule ⁻¹ s ⁻¹)	Notes
R1	$\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2 \rightarrow \text{C}_2\text{H}_5\text{OOH} + \text{O}_2$	$\sim(2.8 \pm 0.5) \times 10^{-13}$ $e^{(594/T)}$ [11]	Rate is faster than $\text{C}_2\text{H}_5\text{O}_2$ self-reaction. [6] The primary formation channel.
R2	$\text{C}_2\text{H}_5\text{O}_2 + \text{C}_2\text{H}_5\text{O}_2 \rightarrow$ Products	$(1.0 \pm 0.2) \times 10^{-13}$ [5]	Self-reaction with multiple product channels (see Table 2).
R3	$\text{C}_2\text{H}_5\text{O}_2 + \text{CH}_3\text{O}_2 \rightarrow$ Products	$(3.8 \pm 1.0) \times 10^{-13}$ [7]	Cross-reaction with methyl peroxy radical.
R4	$\text{C}_2\text{H}_5\text{O}_2 + \text{C}_2\text{H}_5\text{O} \rightarrow$ Products	$(7.0 \pm 1.5) \times 10^{-12}$ [5]	Reaction with the ethoxy radical.
R5	$\text{C}_2\text{H}_5 + \text{HO}_2 \rightarrow$ $\text{C}_2\text{H}_5\text{OOH}$	Barrierless addition; pressure and temperature dependent. [12][13]	Forms an energy-rich intermediate $\text{C}_2\text{H}_5\text{OOH}^*$.

Table 2: Product Branching Ratios for $\text{C}_2\text{H}_5\text{O}_2$ Reactions

Reaction	Product Channel	Branching Ratio (α)	Notes
$\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2 \rightarrow \text{C}_2\text{H}_5\text{OOH} + \text{O}_2$		~ 0.93 ^[3]	Product yield studies confirm this is the dominant channel. ^[3]
$\rightarrow \text{CH}_3\text{CHO} + \text{H}_2\text{O} + \text{O}_2$	< 0.07		Minor channel.
$\text{C}_2\text{H}_5\text{O}_2 + \text{C}_2\text{H}_5\text{O}_2 \rightarrow 2\text{C}_2\text{H}_5\text{O} + \text{O}_2$		0.31 ± 0.06 ^[5]	The radical-propagating channel.
$\rightarrow \text{C}_2\text{H}_5\text{OH} + \text{CH}_3\text{CHO} + \text{O}_2$	$0.5 - 0.6$		A major non-radical channel.
$\rightarrow \text{C}_2\text{H}_4\text{O}_2 + \text{C}_2\text{H}_5\text{OH}$	~ 0.1		A minor non-radical channel.
$\text{C}_2\text{H}_5\text{O}_2 + \text{CH}_3\text{O}_2 \rightarrow \text{C}_2\text{H}_5\text{O} + \text{CH}_3\text{O} + \text{O}_2$		0.40 ± 0.20 ^[7]	The radical-propagating channel for the cross-reaction.

Experimental Protocols

The quantitative data presented above are derived from sophisticated laboratory experiments designed to isolate and study fast radical-radical reactions.

Laser Photolysis / Time-Resolved Spectroscopy

This is a primary technique for determining the rate constants of radical reactions.

- Radical Generation: Peroxy radicals are generated from the reaction of Cl-atoms with a hydrocarbon precursor (e.g., ethane) in the presence of O_2 .^{[4][7]} The Cl-atoms are produced by the pulsed laser photolysis (e.g., at 351 nm) of Cl_2 .^{[4][7]}
- HO_2 Generation: HO_2 radicals are often produced as a secondary product, for example, from the reaction of ethoxy radicals ($\text{C}_2\text{H}_5\text{O}$) with O_2 .^[6] In some studies, a precursor like methanol is added to enhance HO_2 production.^[14]

- Detection and Monitoring: The concentrations of $C_2H_5O_2$ and HO_2 radicals are monitored over time following the laser pulse. Techniques include:
 - Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption technique used for selective detection of specific radicals in the near-infrared, such as $C_2H_5O_2$ at $\sim 7602\text{ cm}^{-1}$ and HO_2 at $\sim 6638\text{ cm}^{-1}$.[\[6\]](#)[\[7\]](#)
 - Time-Resolved UV Absorption Spectroscopy: A less selective but widely used method to monitor the total concentration of peroxy radicals, which have broad UV absorption spectra.[\[11\]](#)
- Data Analysis: The observed decay profiles of the radicals are fitted to a chemical model that includes the primary and secondary reactions.[\[7\]](#) By varying the initial concentrations and observing the decay kinetics, the rate constant for the reaction of interest can be extracted.[\[6\]](#)

// Edges Mix -> Photolysis; Photolysis -> RadicalGen; RadicalGen -> CRDS; CRDS -> Decay;
Decay -> Model; Model -> Rate; } } Caption: Experimental workflow for kinetic studies using
Laser Photolysis.

Smog Chamber / Product Yield Studies

Environmental chambers are used to simulate atmospheric conditions and measure the yields of stable reaction products.

- Experimental Setup: Large-volume (e.g., 19 m^3) chambers made of inert materials like fluorinated ethylene propylene (FEP) are filled with purified air and precursor gases (e.g., C_2H_6 , an HO_2 source like methanol, and a Cl source).[\[3\]](#)[\[15\]](#)
- Reaction Initiation: The mixture is irradiated with UV light to simulate sunlight and initiate photochemical reactions.
- Product Analysis: The concentrations of reactants and stable products (like **ethyl hydroperoxide** and acetaldehyde) are measured over the course of the experiment using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy.

- Data Interpretation: By varying the ratio of precursors (e.g., increasing the concentration of the HO₂ source), the branching ratios of the different reaction pathways can be determined from the measured product yields.[3] For example, in the presence of high methanol concentrations, the acetaldehyde yield from ethane photooxidation drops to near zero, while the **ethyl hydroperoxide** yield rises to over 90%. [3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl hydroperoxide | 3031-74-1 | Benchchem [benchchem.com]
- 2. Ethyl hydroperoxide (3031-74-1) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rate constant and branching ratio of the reaction of ethyl peroxy radicals with methyl peroxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Theoretical Study of the C₂H₅ + HO₂ Reaction: Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Study of the C₂H₅ + HO₂ Reaction: Mechanism and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Formation of ethyl hydroperoxide in atmospheric chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197342#formation-of-ethyl-hydroperoxide-in-atmospheric-chemistry\]](https://www.benchchem.com/product/b1197342#formation-of-ethyl-hydroperoxide-in-atmospheric-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com